Josiphos SL-J005-1
Description
Josiphos SL-J005-1 (CAS: 184095-69-0) is a chiral ferrocenyl diphosphine ligand belonging to the Josiphos family, developed for asymmetric catalysis. Its structure comprises a ferrocene backbone with two distinct phosphine groups: one diphenylphosphino moiety and a second di-3,5-xylylphosphine group. This ligand is widely employed in enantioselective hydrogenation, conjugate additions, and cross-coupling reactions due to its tunable steric and electronic properties .
Key structural features:
- Chiral ferrocene core: Enables stereochemical control in catalytic processes.
- Bulky di-3,5-xylylphosphine group: Enhances steric hindrance, improving enantioselectivity.
- σ-Donor/π-acceptor properties: Stabilizes transition metal complexes (e.g., Rh, Ru, Ni) during catalytic cycles .
Properties
Molecular Formula |
C40H40FeP2 |
|---|---|
Molecular Weight |
638.5 g/mol |
InChI |
InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;/t29-;;/m1../s1 |
InChI Key |
VIWMSTLBMCHMGT-SYXKTQFYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J005-1 involves the reaction of ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethanol with 3,5-dimethylphenylphosphine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the phosphine .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired enantioselectivity and yield .
Chemical Reactions Analysis
Asymmetric Hydrogenation Reactions
Josiphos SL-J005-1 demonstrates exceptional performance in rhodium-catalyzed asymmetric hydrogenations of prochiral substrates. Key applications include:
Table 1: Hydrogenation performance in pharmaceutical intermediate synthesis
The ligand's 3,5-xylyl groups create a steric environment that directs substrate approach, while the ferrocene backbone enables precise chiral induction . In the hydrogenation of N-protected dehydroamino acid derivatives, SL-J005-1 achieves >98% ee at substrate/catalyst ratios up to 10,000:1 .
Hydroacylation Reactions
Palladium-catalyzed asymmetric hydroacylations using SL-J005-1 show temperature-dependent selectivity:
Table 2: Hydroacylation of 1-octene with phenylacetylene
| Temperature (°C) | ee (%) | Product Selectivity (mol%) | CO Pressure (bar) | Source |
|---|---|---|---|---|
| 60 | 39 | 6 | 30 | |
| 100 | 22 | 42 | 30 | |
| 125 | 15 | 58 | 30 |
The inverse relationship between enantioselectivity and temperature suggests competing reaction pathways. At lower temperatures, the chiral environment dominates, while higher temperatures favor thermodynamic control .
Substrate Scope Limitations
While highly effective for many applications, SL-J005-1 shows reduced performance with:
These limitations stem from the ligand's fixed bite angle (85-90°) and moderate electron-donating capacity (Tolman cone angle 145°) . Recent modifications introducing electron-withdrawing substituents on the xylyl groups have shown promise in overcoming these challenges .
Scientific Research Applications
Asymmetric Synthesis
Josiphos SL-J005-1 has been extensively utilized in asymmetric synthesis, particularly in reactions such as:
- Suzuki-Miyaura Coupling : This reaction benefits from the high enantioselectivity provided by Josiphos ligands, allowing for the formation of chiral biaryl compounds. Studies have shown that using this compound can significantly improve yields and selectivity in coupling reactions involving aryl halides and boronic acids .
Transition Metal Catalysis
The ligand is particularly effective when paired with transition metals such as palladium and nickel. It enhances the catalytic activity and selectivity in various cross-coupling reactions. For instance, research indicates that Josiphos ligands can facilitate the formation of complex organic molecules through palladium-catalyzed reactions, which are crucial in pharmaceutical synthesis .
| Metal Used | Reaction Type | Benefits |
|---|---|---|
| Palladium | Cross-Coupling | Enhanced activity and selectivity |
| Nickel | C−C Bond Formation | Improved reaction conditions |
Synthesis of Bioactive Compounds
This compound has been applied in the synthesis of bioactive compounds, including pharmaceuticals. The ligand's ability to promote enantioselective reactions makes it invaluable in creating compounds with specific biological activities. For example, its use in synthesizing antimalarial agents has been documented, showcasing its role in developing effective therapeutic agents .
Case Study 1: Antimalarial Drug Synthesis
In a study focused on the total synthesis of mefloquine stereoisomers, this compound was employed as a ligand in palladium-catalyzed reactions. The results demonstrated high optical purity and enantioselectivity, which are critical for the efficacy of antimalarial drugs .
Case Study 2: Synthesis of Chiral Heterocycles
Research highlighted the application of this compound in synthesizing chiral heterocycles through Suzuki-Miyaura coupling. The ligand's presence resulted in significant improvements in regioselectivity and yield, making it a preferred choice for synthesizing complex heterocyclic structures used in medicinal chemistry .
Mechanism of Action
Josiphos SL-J005-1 exerts its effects by coordinating with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by providing a chiral environment that enhances the enantioselectivity of the reactions. The molecular targets and pathways involved depend on the specific reaction and metal used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Steric Effects: SL-J005-1’s di-3,5-xylylphosphine group provides greater steric bulk than diphenylphosphine analogs (e.g., 12150-46-8), leading to higher enantioselectivity in α-H-substituted enone additions (up to 99% ee) . In contrast, ligands with tert-butyl groups (e.g., SL-J009-1) exhibit superior performance in carbonyl reductions due to optimized π-backbonding with Ru centers .
Electronic Tuning :
- SL-J005-1’s electron-rich xylyl groups enhance metal-ligand interactions, stabilizing Rh complexes during hydrogenation. This contrasts with dicyclohexylphosphine ligands (e.g., 146960-90-9), which favor softer metals like Au or Cu .
Catalytic Scope: SL-J005-1 outperforms rev-Josiphos in asymmetric conjugate additions of Grignard reagents to enoates, achieving >98% ee . However, in Ni-catalyzed Buchwald-Hartwig aminations, SL-J005-1 shows comparable activity to SL-J003-1 but lower turnover numbers than Naud’s catalyst .
Limitations and Challenges
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Josiphos SL-J005-1 to ensure reproducibility?
- Methodological Answer : Follow detailed synthesis procedures in the main manuscript, including stoichiometric ratios, reaction conditions (temperature, solvent), and purification steps. For characterization, use NMR, HPLC, and X-ray crystallography to confirm identity and purity. Include raw data (e.g., spectra) in supplementary materials to enable replication .
- Key Consideration : For known compounds, cite prior synthesis methods; for novel derivatives, provide full spectroscopic and chromatographic validation .
Q. How should researchers design control experiments to validate the catalytic efficacy of this compound in asymmetric reactions?
- Methodological Answer : Implement comparative studies using established catalysts (e.g., BINAP or other Josiphos variants) under identical conditions. Measure enantiomeric excess (ee) via chiral HPLC or polarimetry and statistically analyze variance using ANOVA to confirm significance .
- Data Reporting : Tabulate results with error margins and p-values in the main text; include raw datasets in supplementary files .
Q. What are the best practices for reporting contradictory catalytic activity data in studies involving this compound?
- Methodological Answer : Use the Discussion section to contextualize discrepancies by evaluating variables (e.g., solvent polarity, substrate scope, or trace impurities). Apply error analysis frameworks (e.g., propagation of uncertainty) and propose follow-up experiments (e.g., kinetic studies) to resolve inconsistencies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound using computational modeling and high-throughput screening?
- Methodological Answer : Combine DFT calculations (e.g., Gibbs free energy of transition states) with automated screening of solvent/ligand combinations. Validate predictions via DOE (Design of Experiments) to identify optimal parameters .
- Data Integration : Present computational and empirical results in parallel, highlighting correlations or deviations in the Results section .
Q. What statistical approaches are appropriate for analyzing non-linear dose-response relationships in this compound-mediated reactions?
- Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) for skewed datasets or logistic regression for binary outcomes. Visualize trends with 3D surface plots or heatmaps to illustrate interaction effects between variables .
- Reproducibility : Share code/software scripts (e.g., Python/R) in supplementary materials to enable validation .
Q. How should researchers structure a comparative study to evaluate this compound against emerging chiral ligands in terms of sustainability metrics?
- Methodological Answer : Apply life-cycle assessment (LCA) frameworks to quantify environmental impact (e.g., E-factor, energy consumption). Compare catalytic efficiency (TOF, TON) and recyclability data in tabular format, ensuring alignment with green chemistry principles .
- Ethical Reporting : Disclose funding sources and potential conflicts of interest in the Acknowledgments section .
Methodological Frameworks for Rigorous Research
Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions about this compound?
- Answer : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess project viability. For mechanistic studies, apply PICO (Population: catalyst system; Intervention: reaction variables; Comparison: baseline ligands; Outcome: ee/yield) to structure hypotheses .
Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing data on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
